Cas no 1805493-05-3 (Ethyl 6-aminomethyl-3-cyano-2-(difluoromethoxy)benzoate)

Ethyl 6-aminomethyl-3-cyano-2-(difluoromethoxy)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 6-aminomethyl-3-cyano-2-(difluoromethoxy)benzoate
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- インチ: 1S/C12H12F2N2O3/c1-2-18-11(17)9-7(5-15)3-4-8(6-16)10(9)19-12(13)14/h3-4,12H,2,5,15H2,1H3
- InChIKey: RMPFSLAYQDECCV-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=C(C#N)C=CC(CN)=C1C(=O)OCC)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 356
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 85.3
Ethyl 6-aminomethyl-3-cyano-2-(difluoromethoxy)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015016611-1g |
Ethyl 6-aminomethyl-3-cyano-2-(difluoromethoxy)benzoate |
1805493-05-3 | 97% | 1g |
1,445.30 USD | 2021-06-18 |
Ethyl 6-aminomethyl-3-cyano-2-(difluoromethoxy)benzoate 関連文献
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4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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9. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
Ethyl 6-aminomethyl-3-cyano-2-(difluoromethoxy)benzoateに関する追加情報
Ethyl 6-aminomethyl-3-cyano-2-(difluoromethoxy)benzoate (CAS No. 1805493-05-3): A Comprehensive Overview
Ethyl 6-aminomethyl-3-cyano-2-(difluoromethoxy)benzoate, identified by its CAS number 1805493-05-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, characterized by its intricate molecular structure, presents a unique combination of functional groups that make it a valuable candidate for various chemical and biological applications. The presence of an amine group, a cyano group, and a difluoromethoxy substituent in its benzoate backbone contributes to its diverse reactivity and potential utility in synthetic chemistry.
The< strong>Ethyl 6-aminomethyl-3-cyano-2-(difluoromethoxy)benzoate molecule exhibits a high degree of structural complexity, which is reflected in its chemical properties and potential biological activities. The benzoate core is a well-known scaffold in medicinal chemistry, often employed in the development of pharmaceuticals due to its stability and compatibility with biological systems. The amine and cyano functional groups introduce nucleophilic and electrophilic centers, respectively, enabling various synthetic transformations. Additionally, the difluoromethoxy group enhances the lipophilicity of the molecule, making it more suitable for membrane permeability and oral bioavailability.
In recent years, there has been a growing interest in the development of novel compounds with potential therapeutic applications. The< strong>Ethyl 6-aminomethyl-3-cyano-2-(difluoromethoxy)benzoate (CAS No. 1805493-05-3) has been studied for its pharmacological properties, particularly in the context of anti-inflammatory and anticancer agents. Preliminary studies suggest that this compound may interact with specific biological targets, modulating pathways involved in disease progression. The amine group, for instance, can potentially form hydrogen bonds with biomolecules, enhancing binding affinity to therapeutic targets.
The< strong>cyano group in the molecule is another critical feature that contributes to its reactivity. Cyano groups are known to participate in various chemical reactions, including nucleophilic additions and condensation reactions, which can be leveraged in drug design. Furthermore, the< strong>difluoromethoxy substituent has been shown to improve metabolic stability and reduce degradation rates in pharmaceuticals. This property is particularly valuable in drug development, as it ensures longer-lasting therapeutic effects.
The synthesis of< strong>Ethyl 6-aminomethyl-3-cyano-2-(difluoromethoxy)benzoate involves multiple steps, each requiring precise control over reaction conditions to achieve high yields and purity. The benzoate backbone is typically synthesized through esterification or amidation reactions, followed by functional group transformations to introduce the amine, cyano, and difluoromethoxy groups. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct complex molecular architectures efficiently.
The< strong>Ethyl 6-aminomethyl-3-cyano-2-(difluoromethoxy)benzoate (CAS No. 1805493-05-3) has also been explored for its potential role in materials science. Its unique structural features make it a candidate for developing advanced polymers and coatings with enhanced durability and functionality. The presence of polar functional groups can improve adhesion properties, while the lipophilic nature of the difluoromethoxy group can enhance thermal stability.
In conclusion, Ethyl 6-aminomethyl-3-cyano-2-(difluoromethoxy)benzoate represents a significant advancement in the field of organic chemistry and pharmaceutical research. Its complex molecular structure and diverse functional groups offer numerous possibilities for therapeutic applications and material science innovations. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play a crucial role in future scientific developments.
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